molecular formula C10H11N3O2 B13754537 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide CAS No. 1184914-45-1

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide

Cat. No.: B13754537
CAS No.: 1184914-45-1
M. Wt: 205.21 g/mol
InChI Key: BEEYCKOEXFAMKY-UHFFFAOYSA-N
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Description

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anticancer, anti-inflammatory, and antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. For example, the Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones and Ag-catalyzed nitration-annulation with tert-butyl nitrite are commonly used .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

1184914-45-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-hydroxy-N,2-dimethylindazole-3-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-11-10(15)9-7-4-3-6(14)5-8(7)12-13(9)2/h3-5,14H,1-2H3,(H,11,15)

InChI Key

BEEYCKOEXFAMKY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C2C=CC(=CC2=NN1C)O

Origin of Product

United States

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